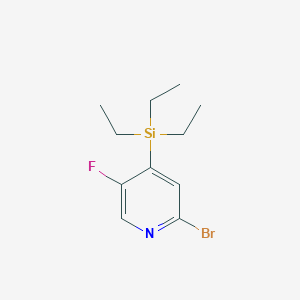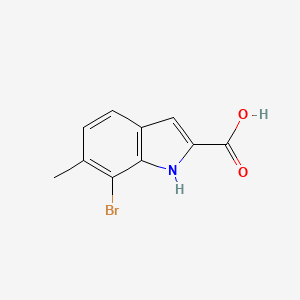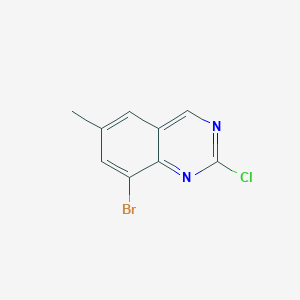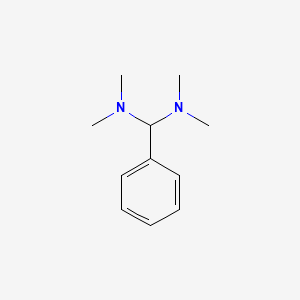
N,N,N',N'-tetramethyl-1-phenylmethanediamine
Overview
Description
N,N,N’,N’-tetramethyl-1-phenylmethanediamine is an organic compound with the molecular formula C11H18N2. It is a derivative of methanediamine where the hydrogen atoms are replaced by methyl groups and a phenyl group. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-tetramethyl-1-phenylmethanediamine can be synthesized through several methods. One common method involves the reaction of benzyl chloride with N,N-dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Reaction of Benzyl Chloride with N,N-dimethylamine:
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetramethyl-1-phenylmethanediamine often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetramethyl-1-phenylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products include N,N,N’,N’-tetramethyl-1-phenylmethanone.
Reduction: The major products are typically the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N,N,N’,N’-tetramethyl-1-phenylmethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N,N’,N’-tetramethyl-1-phenylmethanediamine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The pathways involved include coordination with transition metals and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A similar compound with a shorter carbon chain.
N,N,N’,N’-tetramethyl-1,6-hexanediamine: Another related compound with a longer carbon chain.
Uniqueness
N,N,N’,N’-tetramethyl-1-phenylmethanediamine is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its aliphatic counterparts. The phenyl group enhances the compound’s ability to participate in aromatic substitution reactions and increases its stability in various chemical environments.
Properties
IUPAC Name |
N,N,N',N'-tetramethyl-1-phenylmethanediamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQIHVZFQSNHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


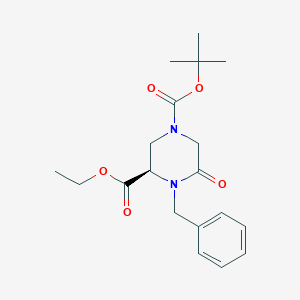
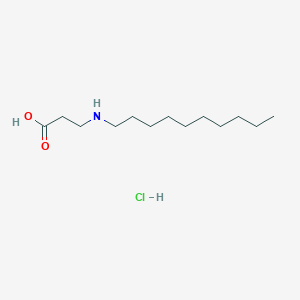
![4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol](/img/structure/B3237273.png)
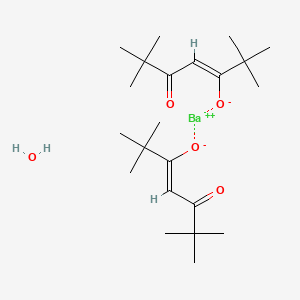
![3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid](/img/structure/B3237295.png)
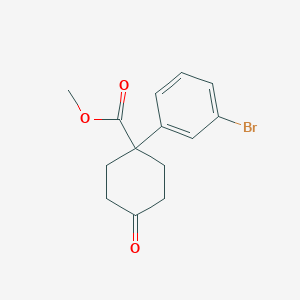
![3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3237309.png)
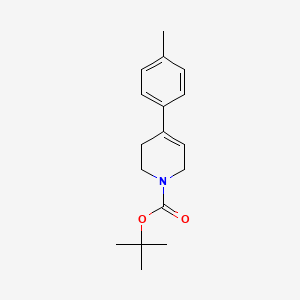
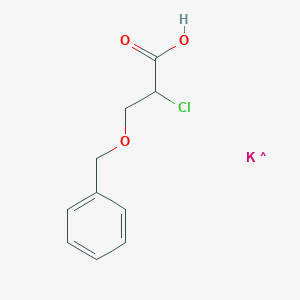
![2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3237332.png)
![2,4-dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B3237336.png)
